Joro spider toxin

Description

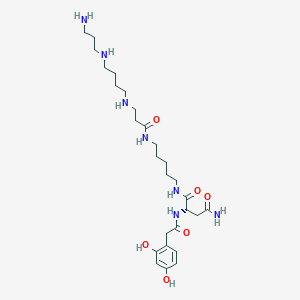

Structure

2D Structure

Properties

IUPAC Name |

(2S)-N-[5-[3-[4-(3-aminopropylamino)butylamino]propanoylamino]pentyl]-2-[[2-(2,4-dihydroxyphenyl)acetyl]amino]butanediamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H47N7O6/c28-10-6-13-30-11-4-5-12-31-16-9-25(38)32-14-2-1-3-15-33-27(40)22(19-24(29)37)34-26(39)17-20-7-8-21(35)18-23(20)36/h7-8,18,22,30-31,35-36H,1-6,9-17,19,28H2,(H2,29,37)(H,32,38)(H,33,40)(H,34,39)/t22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJLRBGDPTALRDM-QFIPXVFZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)O)CC(=O)NC(CC(=O)N)C(=O)NCCCCCNC(=O)CCNCCCCNCCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1O)O)CC(=O)N[C@@H](CC(=O)N)C(=O)NCCCCCNC(=O)CCNCCCCNCCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H47N7O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50149933 | |

| Record name | Joro toxin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50149933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

565.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112163-33-4 | |

| Record name | (2S)-N1-[5-[[3-[[4-[(3-Aminopropyl)amino]butyl]amino]-1-oxopropyl]amino]pentyl]-2-[2-[(2,4-dihydroxyphenyl)acetyl]amino]butanediamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=112163-33-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Joro spider toxin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112163334 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Joro toxin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50149933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Joro Spider Toxin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Joro Spider Toxin | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MPT5X293RB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Molecular and Functional Characterization of Joro Spider Toxins

Joro spider toxins are potent neurotoxins that act as antagonists of glutamate (B1630785) receptors, playing a crucial role in neuroscience research. nih.gov Their complex structure and specific mode of action have been the subject of extensive investigation.

Structural Basis of Joro Spider Toxin Functionality

The toxins isolated from the venom of the Joro spider are part of the acylpolyamine family. These molecules are characterized by a modular structure, which provides a basis for the diversity observed in their isoforms and analogs.

The venom of the Joro spider contains several related toxins, with JSTX-3 being one of the most extensively studied. nih.gov A defining feature of major Joro spider toxins, including JSTX-1, -2, -3, and -4, is the presence of a common molecular core: a 2,4-dihydroxyphenylacetyl-asparaginyl-cadaveryl moiety. wikipedia.orgmpg.de This core consists of an aromatic head, a linker amino acid, and a basic polyamine unit.

The general structure of these toxins can be broken down into four variable regions:

An aromatic or heterocyclic head group.

A linker amino acid.

A polyamine chain.

An optional tail component. fishersci.ca

The structure of JSTX-3, for example, is precisely N-(2,4-dihydroxyphenylacetyl-L-asparaginyl)-N'-[N-[4-[(3-aminopropyl)amino]butyl]β-alanyl]cadaverine. wikipedia.org Analogs and toxins from related spiders, such as Nephila toxins (NPTX) and Argiotoxins (ArgTX), share significant structural identity but exhibit variations in these motifs. For instance, NPTX-3 is structurally similar to JSTX-3 but features an indol-3-acetyl group as its aromatic head instead of the 2,4-dihydroxyphenylacetyl group. wikipedia.orgwikipedia.org Argiotoxin-636 (ArgTX-636) also shows high structural similarity. wikipedia.org This modularity gives rise to a natural library of toxins with varied biological activities.

| Toxin | Aromatic Head Group | Linker Amino Acid | Polyamine Chain Characteristics |

|---|---|---|---|

| JSTX-3 | 2,4-dihydroxyphenylacetyl | L-Asparagine | Contains cadaverine (B124047), β-alanine, and putrescine components. wikipedia.org |

| NPTX-3 | Indol-3-acetyl | L-Asparagine | Shares structural similarity with JSTX-3's polyamine chain but differs in the head group. wikipedia.orgwikipedia.org |

| ArgTX-636 | 2,4-dihydroxyphenylacetyl | L-Asparagine | High structural identity to JSTX-3; contains an arginine tail. wikipedia.org |

Structure-activity relationship (SAR) studies have been crucial in understanding how the chemical structure of JSTX and its derivatives relates to their biological function, particularly as glutamate receptor (iGluR) antagonists. wikipedia.orgmpg.de These investigations have revealed that the polyamine portion of the toxin is a key determinant of both potency and selectivity. dsmz.de

Synthetic analogs of JSTX-3 have been developed to probe their interactions with various iGluR subtypes, including AMPA, kainate, and NMDA receptors. wikipedia.org Research has shown that specific modifications can enhance the toxins' properties; for example, certain synthetic analogs of JSTX-3 display greater selectivity and potency for AMPA receptors compared to the naturally occurring compounds. wikipedia.org Conversely, the synthetic version of JSTX-4 was found to be a significantly less potent iGluR inhibitor than the closely related ArgTX-636, highlighting the subtle structural nuances that govern activity. fishersci.caontosight.ai A pivotal discovery from these studies is the identification of a single glutamine residue within the pore-forming region of the AMPA/kainate receptor channel that is critical for the blocking action of JSTX. ijprajournal.com This suggests that the toxin binds near the central pore of the ion channel. ijprajournal.com

| Structural Modification | Observed Effect on Activity | Reference |

|---|---|---|

| Alteration of the polyamine chain | Affects potency and selectivity for iGluR subtypes (AMPA, NMDA, Kainate). | wikipedia.orgdsmz.de |

| Modification of the aromatic head group | Influences cytotoxic activity and receptor interaction. | wikipedia.org |

| N-methylation of the polyamine chain | Investigated as a factor in modulating selectivity and potency. | dsmz.de |

| Synthesis of JSTX-4 | Resulted in substantially lower potency at iGluRs compared to ArgTX-636. | fishersci.caontosight.ai |

Aromatic Head Group : The 2,4-dihydroxyphenylacetyl group serves as an anchoring moiety, contributing to the initial binding of the toxin to the receptor. wikipedia.org The nature of this aromatic head can significantly influence the toxin's properties. wikipedia.orgfishersci.no

Linker Amino Acid : In JSTX-3, the L-asparagine residue acts as a covalent bridge, connecting the aromatic head to the functional polyamine tail. wikipedia.org

Polyamine Chain : This is the primary functional component responsible for the toxin's channel-blocking activity. nih.gov The long, flexible chain is polycationic at physiological pH, allowing it to enter and occlude the open ion channel of the glutamate receptor. This physically obstructs the flow of ions, thereby inhibiting neurotransmission. nih.govwikipedia.org The secondary amino groups within this chain are particularly critical for high-potency interactions with the receptor channel. dsmz.de

Structure-Activity Relationship (SAR) Investigations of JSTX Derivatives

Biosynthesis and Chemo-Synthetic Approaches for Joro Spider Toxins

The generation of Joro spider toxins, both naturally in the venom gland and artificially in the laboratory, involves complex multi-step processes.

The natural production of JSTX within the spider's venom gland is believed to occur through a combinatorial biosynthetic pathway. fishersci.cafishersci.at This process allows for the creation of a vast array of structurally related toxins from a limited set of precursor molecules. The fundamental building blocks include various aromatic acids, amino acids (like asparagine), and polyamines (such as putrescine, spermidine, and cadaverine). fishersci.cawikipedia.org In eukaryotes, the biosynthesis of these core polyamines typically originates from the decarboxylation of amino acids like ornithine. wikipedia.org The spider's venom gland appears to possess a specialized enzymatic machinery that assembles these components in various combinations, resulting in the diverse library of acylpolyamine toxins found in the venom. fishersci.ca This combinatorial approach is an efficient strategy for generating chemical diversity to target a wide range of prey nervous systems. mpg.de

The complex structure of Joro spider toxins has presented a significant challenge for chemists. However, several advanced synthetic methodologies have been developed to produce these molecules in the laboratory for research purposes.

Another powerful approach is the use of a convergent synthetic strategy . The total synthesis of JSTX-3 was achieved using this method, which involves the independent synthesis of key fragments of the molecule that are later joined together. epa.gov This strategy effectively utilized azide (B81097) intermediates to construct the characteristic polyamine backbone of the toxin. epa.gov

These chemical synthesis methodologies are vital not only for confirming the structures of newly isolated toxins but also for generating sufficient quantities for biological evaluation. guidetopharmacology.org Furthermore, they enable the creation of novel synthetic analogs, including fluorescently-labeled versions, which are invaluable tools for visually analyzing the precise interactions between the toxins and their glutamate receptor targets. vulcanchem.comfishersci.at

Compound and PubChem CID Table

| Compound Name | PubChem CID |

|---|---|

| This compound-3 (JSTX-3) | 119582 nih.gov |

| Argiotoxin-636 (ArgTX-636) | 122294 nih.govlatoxan.comguidetopharmacology.org |

| 2,4-dihydroxyphenylacetic acid | 69199 nih.gov |

| L-Asparagine | 6267 wikipedia.orgguidetopharmacology.orgfishersci.pt |

| Cadaverine | 273 nih.govbmrb.iosigmaaldrich.com |

| Putrescine | 1045 dsmz.denih.gov |

| Spermidine | 1102 wikipedia.orgfishersci.atnih.gov |

| Spermine (B22157) | 1103 wikipedia.orgfishersci.nofishersci.fi |

| beta-Alanine | 239 |

Strategies for Enhancing Yield and Purity in JSTX Analog Production

The production of this compound (JSTX) analogs for research and potential therapeutic applications requires robust strategies to ensure both high yield and exceptional purity. Challenges in achieving these goals stem from the complex molecular structure of JSTX, which features a polyamine backbone, an amino acid component, and an aromatic head group. Researchers have developed and refined several key strategies, including solid-phase synthesis and recombinant production systems, coupled with advanced purification techniques, to overcome these hurdles.

A significant advancement in the synthesis of JSTX analogs has been the application of solid-phase synthesis (SPS). nih.gov This methodology allows for the efficient construction of the complex polyamine backbone and the sequential addition of other molecular components. nih.gov One approach involves building the polyamine backbone from the center outwards using reductive amination on a specialized resin. researchgate.net The choice of resin and protecting groups is critical to prevent side reactions and ensure the final product's integrity. For instance, a recently introduced SPS resin with an ortho-nitrophenyl)ethanal linker has been used for the regioselective on-resin synthesis of acylpolyamine spider toxins. researchgate.net Systematic variations in the aromatic head group and the polyamine chain have been explored using solid-phase synthesis to create libraries of JSTX analogs, which can then be screened for desired biological activities. nih.gov

Another powerful strategy for producing JSTX analogs, particularly larger peptide-based toxins, is through recombinant protein expression systems. nih.gov The yeast Pichia pastoris has been successfully used as an expression host to produce spider venom peptides. nih.gov This method can be particularly advantageous for generating large quantities of toxin. To enhance oral toxicity and facilitate delivery, the spider venom peptide can be fused to a carrier protein, such as snowdrop lectin (GNA). nih.gov While this approach can yield significant quantities of the fusion protein, subsequent purification steps are essential to isolate the active analog.

Regardless of the synthetic strategy employed, rigorous purification is paramount to obtaining high-purity JSTX analogs. High-performance liquid chromatography (HPLC) is a cornerstone technique for this purpose. oup.comscirp.org Reversed-phase HPLC (RP-HPLC) is particularly effective in separating the desired analog from unreacted starting materials, by-products, and other impurities. oup.com The use of hydrophobic tags that can be cleaved after purification is an innovative approach to improve the separation efficiency in RP-HPLC. oup.comchemrxiv.org This "PureCap" technique, for example, allows for the isolation of highly pure capped mRNA, demonstrating the power of tagged purification strategies. oup.com In addition to HPLC, other chromatographic methods, such as ion-exchange chromatography, can be employed to further enhance purity, especially for separating compounds with different charge properties. scirp.org The optimization of purification protocols, including the choice of columns, mobile phases, and gradient conditions, is crucial for achieving the desired level of purity. nih.gov

General principles of chemical synthesis are also applied to maximize the yield of JSTX analogs. Optimizing reaction conditions such as temperature, pressure, and reaction time can significantly impact the efficiency of the synthesis. frontiersin.org The purity of the starting materials is another critical factor; using high-purity reagents minimizes the introduction of impurities that can interfere with the reaction and complicate the purification process. deskera.com The selection of appropriate catalysts can also enhance reaction rates and selectivity, leading to higher yields of the desired product. deskera.com

Mechanistic Elucidation of Joro Spider Toxin Action on Receptors and Ion Channels

JSTX as an Ionotropic Glutamate (B1630785) Receptor (iGluR) Antagonist

JSTX-3 acts as a non-competitive antagonist at iGluRs, meaning it does not directly compete with the binding of the neurotransmitter glutamate. researchgate.netmdpi.com Instead, it is recognized as an open-channel blocker, binding within the ion channel pore to physically obstruct the flow of ions. mdpi.com This blockage is often voltage-dependent and can be slowly reversible or irreversible. researchgate.netresearchgate.net The toxin's polyamine structure is crucial for its interaction with the negatively charged inner vestibule of the ion channel. researchgate.netresearchgate.net

Interrogating JSTX Interactions with AMPA Receptor Subtypes

Joro spider toxin exhibits a pronounced and selective antagonism of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, particularly those with high calcium permeability. researchgate.netnih.gov In cultured rat hippocampal neurons, JSTX-3 selectively suppresses inwardly rectifying, Ca2+-permeable AMPA receptors (often termed type II neurons) without affecting the Ca2+-impermeable AMPA receptors found in type I neurons. researchgate.netnih.gov This selective action is a hallmark of JSTX-3 and has made it a key tool for identifying the presence and function of Ca2+-permeable AMPA receptors in various neuronal and glial preparations. nih.govjneurosci.orgpnas.org

The blocking action of JSTX-3 on Ca2+-permeable AMPA receptors is both use- and voltage-dependent. researchgate.netnih.gov The toxin is more effective at negative membrane potentials, and its binding can be facilitated by the activation of the receptor by an agonist like kainate (which can also act on AMPA receptors). researchgate.netnih.gov For instance, in hippocampal neurons, the half-maximal inhibitory concentration (IC50) for JSTX-3 at Ca2+-permeable AMPA receptors was determined to be 56 nM at a holding potential of -60 mV. researchgate.netnih.gov The recovery from this block is typically very slow; however, it can be rapidly and completely reversed by applying a strong depolarizing voltage pulse in the presence of an agonist. nih.gov

Analysis of JSTX Modulation of NMDA Receptor Subtypes

The effects of this compound on N-methyl-D-aspartate (NMDA) receptors have been a subject of some debate, with varying results across different studies. researchgate.net Some research indicates that JSTX-3 can act as an antagonist of NMDA receptors. nih.govnih.gov For example, studies on rat hippocampal slices have shown that synthetic arylamine spider toxins, including JSTX-3, were significantly more potent at antagonizing the NMDA receptor-mediated excitatory postsynaptic potential (EPSP) compared to the AMPA receptor-mediated population spike. nih.gov The IC50 values for antagonizing the NMDA receptor-mediated EPSP were in the micromolar range (12 to 24 μM). nih.gov

Characterization of JSTX Effects on Kainate Receptor Subtypes

This compound also demonstrates antagonistic activity at kainate receptors. researchgate.netencyclopedia.pub Electrophysiological studies on pyramidal neurons of the rat hippocampus have shown that JSTX-3 can almost completely block ion currents activated by kainate. researchgate.net The toxin decreases the maximum amplitude of the current without affecting the kinetics of activation or desensitization. researchgate.net This suggests that, similar to its action on AMPA receptors, JSTX-3 acts as a channel blocker for kainate receptors. researchgate.net

It is important to note that kainate is often used as an agonist in studies of AMPA receptors because it induces a non-desensitizing current, which facilitates the study of channel block. researchgate.netnih.gov Therefore, when interpreting data from studies using kainate as an agonist, it is crucial to consider the specific receptor population being investigated. Nevertheless, there is evidence to support a direct antagonistic effect of JSTX on kainate receptors themselves. encyclopedia.pub

Subunit-Specific Antagonism of JSTX on iGluRs

The selectivity of this compound for certain iGluR subtypes is determined at the molecular level by the specific subunits that assemble to form the receptor channel. nih.govnih.gov A pivotal discovery was the identification of a single amino acid residue within the proposed second transmembrane domain of the receptor subunit that dictates sensitivity to JSTX. nih.govnih.gov

Specifically, AMPA/kainate receptor subunits that possess a glutamine (Q) residue at this critical position form channels that are sensitive to JSTX block. nih.govnih.gov These channels typically exhibit inwardly rectifying current-voltage (I-V) relationships and are permeable to calcium ions. nih.gov In contrast, receptor subunits that have an arginine (R) at the same position, a result of RNA editing of the GluR2 subunit, form channels with a linear I-V relationship and low calcium permeability. nih.govnih.gov These GluR2-containing receptors are largely insensitive to JSTX. nih.govnih.gov

This subunit-specific antagonism is the molecular basis for JSTX's selective blockade of Ca2+-permeable AMPA receptors, as these receptors are typically lacking the edited GluR2 subunit. researchgate.netnih.gov Therefore, JSTX serves as a powerful pharmacological tool to functionally distinguish between iGluRs based on their subunit composition and associated biophysical properties. nih.govnih.gov

JSTX Modulation of Other Ligand-Gated Ion Channels

While the primary focus of this compound research has been on iGluRs, there is also evidence of its interaction with other ligand-gated ion channels. researchgate.netnih.govnih.gov

Investigations into Nicotinic Acetylcholine (B1216132) Receptor (nAChR) Interactions

Acylpolyamine toxins, the class of compounds to which JSTX belongs, are known to inhibit nicotinic acetylcholine receptors (nAChRs) in addition to iGluRs. researchgate.netnih.govnih.gov While much of the research on nAChR antagonism has focused on philanthotoxins, which are isolated from wasp venom, the structural similarities suggest a potential for JSTX to also interact with these receptors. researchgate.netmdpi.com Some studies have indeed reported that spider and wasp acylpolyamines can inhibit both iGluRs and nAChRs. researchgate.netnih.govnih.gov However, detailed investigations specifically characterizing the interaction of JSTX with various nAChR subtypes are less common compared to the extensive body of work on its effects on glutamate receptors. Further research is needed to fully elucidate the selectivity and mechanism of JSTX action on nAChRs.

Neurophysiological Manifestations of this compound Activity

This compound (JSTX), a potent neurotoxin isolated from the venom of the Joro spider (Nephila clavata), exhibits significant effects on the nervous system by targeting glutamate receptors, the primary mediators of excitatory neurotransmission. ontosight.aiontosight.ai Its actions lead to a cascade of neurophysiological changes, primarily through the disruption of ion channel function and synaptic transmission. The mechanistic elucidation of these actions has revealed specific and potent effects on excitatory pathways.

Impact on Excitatory Neurotransmission and Synaptic Potentials

This compound is a powerful antagonist of glutamate receptors, leading to a marked reduction in excitatory neurotransmission. tandfonline.com Studies have demonstrated that JSTX effectively blocks excitatory postsynaptic potentials (EPSPs) and excitatory postsynaptic currents (EPSCs) at various synapses, including the neuromuscular junction of crustaceans and in the mammalian central nervous system. tandfonline.comcapes.gov.brphysiology.org

In studies on hippocampal CA1 neurons, JSTX was shown to block EPSPs evoked by Schaffer collateral stimulation. capes.gov.br This blockade of synaptic transmission is primarily achieved by targeting non-N-methyl-D-aspartate (non-NMDA) type glutamate receptors. capes.gov.brnih.gov Specifically, responses mediated by quisqualate and kainate receptors are suppressed by JSTX. capes.gov.brnih.gov While quisqualate-induced responses are very sensitive to the toxin, kainate-mediated responses sometimes require higher concentrations for a similar blockade. capes.gov.br In contrast, NMDA receptor-mediated responses are significantly less sensitive to JSTX. capes.gov.brnih.gov

The action of JSTX on synaptic potentials can be profound and long-lasting. At the spiny lobster neuromuscular junction, the suppression of EPSPs by JSTX was found to be irreversible, with the amplitude of the potentials remaining at a reduced level even after extensive washing of the preparation. physiology.org This suggests a very strong and stable interaction between the toxin and its target receptors.

The table below summarizes the inhibitory effects of JSTX on different components of excitatory neurotransmission based on experimental findings.

| Experimental Model | Measured Parameter | Agonist/Stimulation | Effect of JSTX | Reference(s) |

| Hippocampal CA1 Neurons | Excitatory Postsynaptic Potentials (EPSPs) | Schaffer Collateral Stimulation | Blocked | capes.gov.br |

| Hippocampal CA1 Neurons | Depolarization | Glutamate | Suppressed | capes.gov.br |

| Hippocampal CA1 Neurons | Depolarization | Quisqualate | Most Effectively Suppressed | capes.gov.br |

| Hippocampal CA1 Neurons | Depolarization | Kainate | Suppressed | capes.gov.br |

| Hippocampal CA1 Neurons | Depolarization | NMDA | Least Sensitive | capes.gov.br |

| Spiny Lobster Neuromuscular Junction | Excitatory Postsynaptic Potentials (EPSPs) | Nerve Stimulation | Partially Suppressed (Irreversible) | physiology.org |

| Isolated Rat Hippocampal Pyramidal Neurons | Current Response | L-Glutamate, Quisqualate, Kainate | Completely Blocked | nih.gov |

Differential Effects of JSTX on Pre- and Postsynaptic Receptors

This compound exhibits a notable selectivity in its action, which allows it to be used as a pharmacological tool to differentiate between receptor subtypes and synaptic pathways. A key aspect of its functionality is its differential impact on presynaptic and postsynaptic receptors, as well as its ability to distinguish between various postsynaptic glutamate receptors.

Research has shown that JSTX primarily acts on postsynaptic glutamate receptors. physiology.org However, its utility in dissecting synaptic mechanisms comes from its selective antagonism. For instance, in cerebellar Purkinje cells, a synthetic analog of this compound, 1-naphthylacetyl-spermine (NAS), effectively blocked EPSPs originating from parallel fiber stimulation but had no effect on those from climbing fibers. nih.gov This indicates a difference in the glutamate receptors at these two distinct synaptic inputs onto the same neuron.

Furthermore, JSTX can be used to isolate and study presynaptic receptor functions. By blocking postsynaptic glutamate receptors with JSTX, the effects of glutamate on presynaptic terminals can be investigated. In the lobster neuromuscular synapse, with postsynaptic receptors blocked by JSTX, it was demonstrated that glutamate could still depress inhibitory postsynaptic currents (IPSCs), indicating the presence of presynaptic glutamate receptors on inhibitory nerve terminals. physiology.org

The table below illustrates the differential blocking action of JSTX and its analogs on various synaptic inputs and receptors.

| Synaptic Location | Synaptic Input/Receptor Type | Effect of JSTX/Analog | Implication | Reference(s) |

| Cerebellar Purkinje Cells | Parallel Fiber Synapses | EPSPs Blocked by NAS | Parallel fiber synapses possess JSTX-sensitive glutamate receptors. | nih.gov |

| Cerebellar Purkinje Cells | Climbing Fiber Synapses | EPSPs Not Affected by NAS | Climbing fiber synapses utilize JSTX-insensitive glutamate receptors. | nih.gov |

| Lobster Neuromuscular Junction | Postsynaptic Glutamate Receptors | Blocked | Allows for the study of presynaptic receptor activity. | physiology.org |

| Lobster Neuromuscular Junction (Inhibitory Nerve Terminal) | Presynaptic Glutamate Receptors | Glutamate depressed IPSCs in the presence of JSTX. | Evidence for presynaptic glutamate receptors regulating inhibitory transmission. | physiology.org |

Role of JSTX in Regulating Calcium Ion Permeability

A critical aspect of the neurophysiological action of this compound is its selective blockade of calcium-permeable AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) receptors. nih.gov AMPA receptors are a class of ionotropic glutamate receptors that are typically permeable to sodium and potassium ions. However, a subset of these receptors, particularly those lacking the GluR2 subunit, are also permeable to calcium ions (Ca²⁺). researchgate.net

JSTX-3, a synthetic version of the toxin, has been shown to selectively suppress these Ca²⁺-permeable AMPA receptors. nih.gov In cultured rat hippocampal neurons, two types of cells were identified: Type I neurons with AMPA receptors having low Ca²⁺ permeability, and Type II neurons with AMPA receptors exhibiting high Ca²⁺ permeability. nih.gov JSTX-3 specifically blocked the inwardly rectifying, Ca²⁺-permeable AMPA receptors in Type II neurons, with no effect on the receptors in Type I neurons. nih.gov This blocking effect is both use- and voltage-dependent. nih.gov

The blockade of Ca²⁺-permeable AMPA receptors by JSTX has been a valuable tool in identifying the contribution of these specific channels to cellular calcium influx. For example, in embryonic lumbar motoneurons, JSTX was used to demonstrate that a significant portion of the glutamate-induced rise in intracellular calcium is mediated by Ca²⁺-permeable AMPA/kainate receptors. researchgate.net The toxin attenuated the calcium response to S-AMPA more significantly than the associated inward current, highlighting its preferential action on the calcium permeability of the channel. researchgate.net The specificity of JSTX for Ca²⁺-permeable AMPA receptors is linked to a single amino acid residue within the pore-forming region of the receptor channel. nih.gov

The following table summarizes the key findings regarding JSTX's role in modulating calcium ion permeability through AMPA receptors.

| Cellular Context | Receptor Type | Effect of JSTX | Key Finding | Reference(s) |

| Cultured Rat Hippocampal Neurons (Type II) | Ca²⁺-permeable AMPA Receptors | Suppressed inwardly rectifying currents | JSTX selectively blocks Ca²⁺-permeable AMPA receptors. | nih.gov |

| Cultured Rat Hippocampal Neurons (Type I) | Low Ca²⁺-permeability AMPA Receptors | No effect | Demonstrates the selectivity of JSTX. | nih.gov |

| Embryonic Lumbar Motoneurons | Ca²⁺-permeable AMPA/Kainate Receptors | Attenuated glutamate-induced Ca²⁺ rise | Confirms the contribution of these receptors to Ca²⁺ influx. | researchgate.net |

| Recombinant AMPA/KA Receptors | Receptors lacking GluR2 subunit | Reversibly blocked | The presence of the GluR2 subunit confers resistance to JSTX block. | nih.gov |

Pharmacological and Biomedical Research Applications of Joro Spider Toxins

JSTX as a Pharmacological Probe for Receptor Systems

The specificity of Joro spider toxins for certain receptor subtypes allows researchers to investigate the function and distribution of these receptors in the nervous system.

To visualize and map the distribution of glutamate (B1630785) receptors, scientists have designed and synthesized labeled analogs of Joro spider toxins. These analogs are modified with tags that can be easily detected, such as radioactive isotopes or fluorescent molecules. nih.gov

A notable example is the use of radioactively labeled ¹²⁵I-JSTX-3. Through autoradiography, researchers were able to show that ¹²⁵I-JSTX-3 specifically binds to the neuromuscular synapse in lobsters, providing morphological evidence of the toxin's interaction with glutamate receptors at these sites. nih.govuni.lu

Another approach involves biotinylation. Biotinylated JSTX-3, when used with an avidin-biotin complex, has been employed for the histochemical staining of glutamate receptors in the mammalian brain. nih.govuni.lu Studies in rats have shown specific and high-density binding of this labeled toxin in the hippocampus and cerebellum, particularly on the dendrites of Purkinje cells and in the CA3 region of the hippocampus. uni.lu This distribution corresponds with the known locations of the quisqualate-preferring subtype of glutamate receptors. uni.lu

Furthermore, fluorescent-labeled analogs have been developed to visualize glutamate receptors in living cells. nih.gov For instance, a fluorescent analog of the Madagascar Joro spider toxin (NPTX-594) was created by replacing a part of its structure with a 7-Hydroxycoumarin-4-acetyl fluorophore. nih.gov This modification produced a fully active probe capable of imaging glutamate receptors. nih.gov Similarly, analogs of argiotoxin-636, a toxin structurally related to JSTX, have been synthesized with different fluorochromes, such as 7-amino-4-methylcoumarin (B1665955) and BODIPY, to visualize AMPA and NMDA receptors in live hippocampal neurons. nih.gov

Table 1: Labeled this compound Analogs and Their Applications

| Labeled Analog | Label Type | Application | Target Receptor/Region | Reference |

|---|---|---|---|---|

| ¹²⁵I-JSTX-3 | Radioactive Isotope | Autoradiography | Lobster neuromuscular synapse | nih.govuni.lu |

| Biotinylated JSTX-3 | Biotin | Histochemical Staining | Rat hippocampus and cerebellum | nih.govuni.lu |

| NPTX-594 Analog | Fluorescent | Receptor Visualization | Glutamate receptors | nih.gov |

| Argiotoxin-636 Analogs | Fluorescent | Live Neuron Imaging | AMPA and NMDA receptors | nih.gov |

The high affinity and specificity of Joro spider toxins for glutamate receptors make them excellent tools for isolating these receptors from complex biological samples for further study. JSTX-3 has been instrumental in the affinity purification of glutamate receptors from the brains of rats. nih.gov In these procedures, a crude synaptic membrane fraction from the hippocampus and cerebellum is solubilized, and the JSTX-3 binding proteins are selectively captured. Subsequent analysis of the purified proteins using techniques like SDS-PAGE revealed several protein bands, indicating the complex subunit composition of these receptors. nih.gov

Design and Application of Labeled JSTX Analogs for Receptor Mapping

Therapeutic Potential of Joro Spider Toxins and Their Derivatives

The ability of Joro spider toxins to block specific glutamate receptors, particularly those involved in pathological conditions, has opened avenues for developing new therapies for a range of neurological disorders.

Excitotoxicity is a pathological process where excessive stimulation of glutamate receptors leads to neuronal damage and death. This process is implicated in conditions like stroke and epilepsy. nih.gov Joro spider toxins, by acting as glutamate receptor antagonists, can prevent this overstimulation and thus exhibit neuroprotective effects. nih.gov

JSTX-3 has been shown to be a selective blocker of calcium-permeable AMPA receptors. wikipedia.orgnih.gov These specific receptors are known to play a significant role in excitotoxic injury following ischemic events. nih.gov In studies using an in vitro model of spinal cord injury, this compound was found to be protective against glutamate-induced damage. nih.govnih.gov Similarly, in models of brain ischemia, JSTX demonstrated neuroprotective effects comparable to other broad-spectrum AMPA receptor antagonists, but with greater selectivity. wikipedia.org This suggests that targeting Ca²⁺-permeable AMPA receptors with JSTX derivatives could be a viable strategy to mitigate excitotoxic damage while potentially avoiding the side effects associated with broader antagonists. wikipedia.org

Table 2: Research Findings on Neuroprotective Effects of JSTX

| Condition | Model | Key Finding | Mechanism of Action | Reference |

|---|---|---|---|---|

| Ischemia | Corticostriatal Brain Slices | JSTX provided neuroprotection similar to broad-spectrum antagonists. | Selective blockade of calcium-permeable AMPA receptors. | wikipedia.org |

| Spinal Cord Injury | Isolated Spinal Dorsal Columns | JSTX was protective against glutamate-induced damage. | Selective inhibition of Ca²⁺-permeable AMPA receptors. | nih.govnih.gov |

| General Excitotoxicity | Cultured Hippocampal Neurons | JSTX-3 selectively suppressed inwardly rectifying and Ca²⁺-permeable AMPA receptors. | Use- and voltage-dependent block of specific AMPA receptor subtypes. | wikipedia.org |

The neuroprotective properties of Joro spider toxins also make them attractive candidates for the treatment of chronic neurodegenerative diseases such as Alzheimer's and Parkinson's disease, where excitotoxicity is considered a contributing factor to neuronal loss. nih.govnih.gov By blocking glutamate receptors, JSTX-3 and its derivatives could potentially slow the progression of these diseases. nih.govnih.gov The development of spider venom-derived compounds like JSTX-3 is considered a promising area of pharmacological research for neurodegenerative disorders. nih.govfishersci.atnih.gov While research is ongoing, the ability of these toxins to selectively target receptors involved in neuronal death pathways offers a promising therapeutic strategy. nih.govnih.gov

There is growing interest in using spider venom toxins as a source for novel analgesics to manage chronic pain. nih.govcharchem.orgnih.gov The function of calcium-permeable AMPA/kainate receptors in central nociceptive (pain-sensing) pathways has been investigated using this compound. wikipedia.org Preclinical studies have shown that when administered intrathecally (into the spinal canal), JSTX can reduce allodynia (pain from a stimulus that does not normally provoke pain) and hyperalgesia (increased sensitivity to pain). wikipedia.org This suggests a significant involvement of these specific ion channels in spinal pain processing and highlights the potential of JSTX-based compounds as a new class of analgesics. nih.govwikipedia.org

Exploration in Neurodegenerative Disease Therapeutics

Biotechnological and Agrochemical Applications of JSTX Analogs

The unique chemical architecture of Joro spider toxins (JSTX), characterized by a polyamine chain linked to an aromatic group, has provided a valuable template for the development of novel molecules with significant applications in biotechnology and agriculture. researchgate.netnih.gov Researchers have synthesized numerous analogs of JSTX and other related polyamine toxins to enhance their potency, selectivity, and utility for specific purposes, ranging from pest management to targeted drug delivery. researchgate.netnih.govnih.gov

Development of JSTX-Derived Insecticidal Agents

The neurotoxic properties of Joro spider toxins, which primarily target ionotropic glutamate receptors (iGluRs) and nicotinic acetylcholine (B1216132) receptors (nAChRs) in insects, make them promising candidates for the development of new bio-insecticides. researchgate.netnih.govmdpi.com The native toxins themselves have demonstrated insecticidal activity, and this has spurred research into creating synthetic analogs with improved characteristics for agricultural use. researchgate.netnih.gov

The development of JSTX-derived insecticidal agents is grounded in structure-activity relationship (SAR) studies. These studies systematically modify the different components of the JSTX molecule—the aromatic head, the amino acid linker, and the polyamine tail—to understand how each part contributes to its toxicity against insects. For example, research on synthetic analogs of JSTX-3 has revealed that the entire complex structure of the natural toxin is not strictly necessary for its insecticidal effect. researchgate.net

One key finding is that the asparaginyl cadaverine (B124047) portion of the JSTX-3 molecule can be substituted. researchgate.net Synthetic compounds where the aromatic or aliphatic head is directly attached to a polyamine like spermine (B22157) via an amide bond can replicate the blocking action of JSTX-3 on crustacean neuromuscular synapses, which is a model for insect systems. researchgate.net This simplification of the structure is a significant step towards the economically viable production of these compounds as insecticides.

Further research has explored a variety of synthetic acylpolyamines. One of the most potent synthetic compounds identified in these studies is 1-naphthylacetyl spermine, which, while less potent than JSTX-3, is still highly active and, importantly, its effects are reversible upon washing in experimental setups. researchgate.net The exploration of different aromatic head groups and polyamine chain lengths continues to be an active area of research to optimize insecticidal potency and selectivity, aiming to develop pesticides that are effective against target pests while having minimal impact on non-target organisms. mdpi.commdpi.com The diversity of Joro spider toxins, with their common 2,4-dihydroxyphenylacetyl-L-asparaginylcadaverine moiety, provides a rich source of chemical diversity for inspiring the design of new insecticidal agents. nih.gov

Below is a data table summarizing research findings on the insecticidal activity of JSTX and its analogs.

| Compound/Analog | Target Species | Key Findings | Reference(s) |

| JSTX-3 | Crustaceans (Lobster) | Potent, irreversible blocker of glutamate receptors at neuromuscular synapses. | researchgate.net |

| 1-naphthylacetyl spermine | Crustaceans (Lobster) | Mimics the blocking action of JSTX-3; reversible action. | researchgate.net |

| Clavamine | Wrigglers (Mosquito larvae) | Demonstrates insecticidal activity. | researchgate.net |

| General Acylpolyamines | Various insect pests | Act as antagonists of ionotropic glutamate receptors, leading to paralysis and death. | researchgate.net |

Targeted Delivery Systems Utilizing Polyamine Uptake Pathways

The polyamine backbone of Joro spider toxins has inspired innovative strategies in biotechnology, particularly in the development of targeted drug delivery systems. researchgate.netnih.govdntb.gov.ua This application leverages the fact that many types of cancer cells exhibit a significantly upregulated polyamine transport system (PTS) to satisfy their increased demand for polyamines for rapid proliferation. dntb.gov.uapsu.edu By attaching a therapeutic agent to a polyamine structure similar to that found in JSTX, it is possible to "hijack" this transport system to selectively deliver drugs to cancer cells, thereby increasing efficacy and reducing side effects on healthy tissues. nih.govdntb.gov.ua

The principle behind this targeted delivery is that the polyamine portion of the conjugate acts as a vector, guiding the attached "cargo" (the drug) to and into the target cells via the PTS. dntb.gov.ua Research has shown that synthetic analogs of spider and wasp polyamine toxins can exhibit antiproliferative activity against cancer cells. For instance, analogs of the spider toxins Agel 416 and HO-416b, as well as JSTX-3, have been synthesized and tested on breast cancer cell lines (MCF-7 and MDA-MB-231). researchgate.net The results indicated that the structural composition of both the lipophilic head group and the polyamine chain is crucial in determining the strength and selectivity of the antiproliferative activity. researchgate.net

The development of these targeted delivery systems involves several key considerations:

The Polyamine Vector: The structure of the polyamine chain can be modified to optimize its recognition and transport by the PTS of specific cancer cells.

The Linker: A stable yet cleavable linker is often used to connect the polyamine to the drug, ensuring that the therapeutic agent is released in its active form once inside the target cell.

The Cargo: A wide range of therapeutic molecules can be attached as cargo, from cytotoxic agents for cancer therapy to other bioactive compounds.

Recent advancements have also explored the use of nanostructures with polyamine-based backbones (nanopolyamines) for drug delivery. dntb.gov.ua These nanoparticles could potentially offer an alternative delivery mechanism that can bypass resistance associated with the downregulation of the polyamine transport system. dntb.gov.ua While the direct clinical application of a JSTX-derived drug conjugate is still in the research phase, the foundational concept of using its polyamine structure for targeted therapy is a promising and actively investigated area of biomedical research. nih.govdntb.gov.ua

Advanced Methodologies in Joro Spider Toxin Research

Electrophysiological Techniques for JSTX Activity Profiling

Electrophysiological studies have been instrumental in understanding the functional impact of Joro spider toxins on ion channels, particularly glutamate (B1630785) receptors. These techniques allow for the direct measurement of ion flow across cell membranes, providing a real-time assessment of toxin activity.

Application of Whole-Cell Patch-Clamp and Voltage-Clamp Methodologies

The whole-cell patch-clamp technique has been a cornerstone in JSTX research, enabling detailed investigation of its effects on cultured neurons. nih.govresearchgate.netresearchgate.net This method allows researchers to control the membrane potential of a single neuron while recording the currents flowing through its ion channels. Studies have utilized this technique to investigate the effects of synthetic Joro spider toxin (JSTX-3) on α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor channels in cultured rat hippocampal neurons. nih.govresearchgate.net

Similarly, the single-electrode voltage-clamp technique has been employed to examine the effects of JSTX on excitatory postsynaptic currents (EPSCs) in slices of the guinea-pig hippocampus. nih.gov This approach has been crucial in demonstrating that JSTX-3 can significantly reduce EPSCs, primarily by targeting non-N-methyl-D-aspartate (non-NMDA) receptors. nih.gov The use of these techniques has also been extended to study the toxin's impact on recombinant AMPA receptors expressed in Xenopus oocytes, providing insights into the subunit specificity of the toxin's action. pnas.orgguidetopharmacology.org

Quantitative Analysis of Current-Voltage (I-V) Relationships and Kinetics

A key aspect of electrophysiological analysis is the examination of current-voltage (I-V) relationships, which describe how the flow of ions through a channel changes with the membrane potential. Studies on JSTX have revealed its ability to induce a voltage-dependent block of certain glutamate receptors. For instance, in cultured rat hippocampal neurons expressing Ca2+-permeable AMPA receptors, JSTX-3 was shown to suppress inwardly rectifying currents in a dose-dependent manner at negative membrane potentials. nih.govresearchgate.net The half-maximal inhibitory concentration (IC50) for this block was determined to be 56 nM at -60 mV. nih.govresearchgate.net

Furthermore, research has shown that the blocking effect of JSTX-3 is use-dependent, meaning the toxin's efficacy is enhanced with repeated activation of the receptor. nih.gov The kinetics of the toxin's action have also been characterized, revealing that recovery from the block can be very slow but can be rapidly reversed by applying a positive voltage pulse. nih.gov In hippocampal CA1 neurons, JSTX-3 was observed to alter the I-V relationship of EPSCs from linear to non-linear, and it also increased the decay time constant of the EPSC. nih.gov These detailed kinetic analyses provide a deeper understanding of the molecular interactions between the toxin and its target receptors.

Analytical Chemistry Techniques for JSTX Characterization

Analytical chemistry provides the tools necessary to isolate, identify, and structurally elucidate the complex molecules found in Joro spider venom.

High-Resolution Mass Spectrometry for Venom Component Identification

High-resolution mass spectrometry (HRMS) is a powerful technique for determining the precise molecular weight and elemental composition of venom components. researchgate.net Fast atom bombardment mass spectrometry (FAB-MS) has been used to determine the molecular weights of newly discovered polyamine toxins, spidamine and joramine, from N. clavata venom. nih.gov Modern approaches often couple liquid chromatography with tandem mass spectrometry (LC-MS/MS) for comprehensive venom profiling. oup.com This "top-down" approach allows for the direct analysis of intact toxins, providing information on their proteoforms and post-translational modifications. oup.com Untargeted metabolomics studies using LC-MS/MS have successfully identified a wide range of small molecules in spider venoms, including polyamines, neurotransmitters, and amino acid derivatives. oup.commdpi.com

High-Performance Liquid Chromatography for Toxin Purification and Quantification

High-performance liquid chromatography (HPLC) is an essential technique for the separation and purification of individual toxins from the complex mixture of spider venom. jst.go.jpresearchgate.net Reversed-phase HPLC has been successfully employed to isolate major toxins from the venom of the Joro spider, designated as JSTX-1, -2, -3, and -4. jst.go.jpresearchgate.net This technique separates compounds based on their hydrophobicity, allowing for the collection of pure fractions for further analysis. Preparative HPLC has been used to separate aqueous extracts from thousands of venoms, with detection methods such as UV absorption and fluorescence monitoring to identify the polyamine toxins. nih.gov HPLC is also crucial for purifying synthetically produced toxin analogs for biological testing. oup.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the primary method for determining the three-dimensional structure of complex organic molecules like Joro spider toxins. oup.comuea.ac.uk Through various 1D and 2D NMR experiments, such as COSY (Correlation Spectroscopy) and HETCOR (Heteronuclear Correlation), scientists can piece together the connectivity and spatial arrangement of atoms within the toxin molecule. tandfonline.com The structure of JSTX-3, for example, was determined to be N-(2,4-dihydroxyphenylacetyl-L-asparaginyl)-N'-[N-[4-[(3-aminopropyl)amino]butyl]β-alanyl]cadaverine. jst.go.jp NMR, in conjunction with other analytical techniques like mass spectrometry, has been pivotal in characterizing the structures of various acylpolyamine toxins found in spider venoms. oup.commdpi.com

Molecular Biology and Genetic Engineering Approaches in JSTX Studies

Advanced molecular biology and genetic engineering techniques have been pivotal in elucidating the mechanisms of this compound (JSTX) action at a molecular level. These approaches allow for precise investigation into the toxin's interaction with its target receptors, providing insights into the structural determinants of its inhibitory activity.

Site-Directed Mutagenesis for Receptor Subunit and Residue Analysis

Site-directed mutagenesis has been an indispensable tool for identifying the specific subunits and amino acid residues of ionotropic glutamate receptors (iGluRs) that are critical for this compound's blocking action. JSTX demonstrates a potent and subunit-specific block of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate (KA) receptor channels. nih.gov

Research utilizing recombinant AMPA/KA receptors expressed in host systems has revealed that the toxin's efficacy is largely dependent on the subunit composition of the receptor complex. Specifically, receptors that include the GluR2 subunit are largely insensitive to JSTX, whereas receptors lacking this subunit are potently blocked. nih.govresearchgate.net This differential sensitivity is linked to the receptor's ion permeability and current-voltage (I-V) relationship. Receptor assemblies containing the GluR2 subunit exhibit a linear I-V relationship and low calcium permeability, while those without GluR2 show an inwardly rectifying I-V curve and are permeable to calcium ions (Ca2+). nih.govresearchgate.net

Through systematic mutation of amino acids in various receptor subunits, researchers have pinpointed a single amino acid position within the channel pore as the key determinant for JSTX sensitivity. nih.gov In sensitive subunits like GluR1, GluR3, and GluR4, this position is occupied by a glutamine (Q) residue. In the insensitive GluR2 subunit, this position holds an arginine (R) residue. By mutating the critical glutamine residue in sensitive subunits, researchers could abolish the blocking effect of JSTX. Conversely, introducing a glutamine at the equivalent position in insensitive subunits could confer sensitivity to the toxin. This "Q/R site" is a critical determinant not only for toxin blockade but also for controlling the channel's calcium permeability and rectification properties. nih.gov

| Receptor Subunit Combination | I-V Relationship | JSTX Sensitivity | Key Amino Acid at Q/R Site |

|---|---|---|---|

| GluR1, GluR3, GluR4 (Homomeric) | Inwardly Rectifying | High | Glutamine (Q) |

| GluR1/GluR3 (Heteromeric) | Inwardly Rectifying | High | Glutamine (Q) |

| GluR1/GluR2 (Heteromeric) | Linear | Low/Insensitive | Arginine (R) from GluR2 |

| GluR2/GluR3 (Heteromeric) | Linear | Low/Insensitive | Arginine (R) from GluR2 |

Recombinant Receptor Expression Systems for Functional Assays

The functional characterization of Joro spider toxins and the analysis of their interactions with specific receptor subtypes rely heavily on recombinant receptor expression systems. These systems allow for the creation of specific receptor subunit combinations in a controlled cellular environment, facilitating detailed electrophysiological and pharmacological studies. nih.govnih.gov

The most widely used system for studying the effects of JSTX on iGluRs is the Xenopus laevis oocyte expression system. nih.govnih.gov Oocytes are injected with messenger RNA (mRNA) encoding specific glutamate receptor subunits. nih.govtandfonline.com These oocytes then translate the mRNA and express functional receptor channels on their plasma membrane. Using two-electrode voltage-clamp electrophysiology, researchers can record the ion currents passing through these channels in response to the application of a glutamate agonist, like kainate. The inhibitory effect of JSTX is then quantified by applying the toxin and measuring the reduction in the agonist-evoked current. nih.govnih.gov This system was instrumental in identifying the subunit-specific block by JSTX and the critical role of the Q/R site in the M2 domain of AMPA receptors. nih.gov

Besides amphibian oocytes, mammalian cell lines such as Human Embryonic Kidney (HEK) cells or Chinese Hamster Ovary (CHO) cells are also common platforms for expressing recombinant receptors for functional assays. psu.edu These cells can be transiently or stably transfected with plasmids containing the DNA sequences for the receptor subunits of interest. While specific studies on JSTX using these exact cell lines are less commonly cited than those using oocytes, they represent a standard and powerful tool in receptor pharmacology for high-throughput screening and detailed functional analysis of receptor-ligand interactions. psu.edu These systems offer the advantage of a mammalian cellular background, which can be important for studying receptor properties that depend on specific cellular machinery.

| Expression System | Method | Typical Functional Assay | Advantages |

|---|---|---|---|

| Xenopus laevis Oocytes | mRNA microinjection | Two-electrode voltage-clamp electrophysiology | Large cell size, robust expression of ion channels, low endogenous receptor activity. nih.govnih.gov |

| Mammalian Cell Lines (e.g., HEK293, CHO) | Transient or stable transfection with plasmid DNA | Patch-clamp electrophysiology, calcium imaging, binding assays | Mammalian cellular environment, suitable for high-throughput screening, stable cell line generation. psu.edu |

Comparative Venomology and Evolutionary Perspectives of Joro Spider Toxins

Phylogenetic Relationships of JSTX within Nephila Species and Related Spider Toxins

The Joro spider, historically known as Nephila clavata, is now classified within the genus Trichonephila. This taxonomic distinction is significant, as the evolution of its toxins is closely tied to the evolutionary history of the spiders themselves. The venom of T. clavata contains a suite of related acylpolyamine toxins, with Joro Spider Toxin-3 (JSTX-3) being one of the most extensively studied components. ontosight.ai

Closely related spiders also produce structurally similar toxins. For instance, toxins isolated from other species formerly or currently in the Nephila genus, such as Nephila maculata, are designated as Nephila spider toxins (NPTXs or NSTXs). mdpi.comscispace.com These toxins, like NPTX-1 and NPTX-8, share a high degree of structural similarity with JSTX-3. mdpi.comnih.gov The primary structural variations among these toxins often occur in the aromatic head group or the specific arrangement of the polyamine tail. nih.gov

This pattern suggests that the genes encoding these toxins likely evolved from a common ancestor and subsequently diversified following the speciation events that separated the different Nephila and Trichonephila lineages. The subtle structural differences between JSTXs and NPTXs reflect the phylogenetic distance between the host spiders. A study of Nephilinae orb-web spiders rationalized the synthesis of these toxins as a form of natural combinatorial chemistry, where a few core chemical building blocks are assembled in various ways. scispace.com This modular construction allows for the generation of toxin diversity. For example, many toxins from this group share a common 2,4-dihydroxyphenylacetyl-L-asparaginylcadaverine moiety, indicating a conserved evolutionary origin. nih.gov The diversity observed in the Joro spider's venom, which includes compounds like clavamine, spidamine, and joramine alongside the main JSTX series, points to a complex evolutionary history of gene duplication and functional divergence within a single species. nih.gov

| Toxin Family | Example Toxin | Source Organism | Key Structural Feature |

|---|---|---|---|

| Joro Spider Toxins (JSTX) | JSTX-3 | Trichonephila clavata (Joro Spider) | Contains a 2,4-dihydroxyphenylacetic acid head group. jst.go.jp |

| Nephila Spider Toxins (NPTX) | NPTX-1, NPTX-8 | Nephila species (e.g., N. maculata) | Share high structural resemblance to JSTX but may differ in the head group or polyamine chain. mdpi.comnih.gov |

Comparative Analysis with Other Acylpolyamine Toxins (e.g., Argiopines, Philanthotoxins)

Acylpolyamine toxins are not exclusive to Nephila spiders; they are also found in the venoms of other spiders and even some insects, like solitary wasps. mdpi.comnih.gov Comparing JSTX with toxins from other genera, such as Argiopines from Argiope spiders and Philanthotoxins from Philanthus wasps, provides insight into convergent and divergent evolution.

Argiopines: Produced by spiders of the genus Argiope, toxins like Argiotoxin-636 (ArgTX-636) are also potent antagonists of ionotropic glutamate (B1630785) receptors (iGluRs). nih.govresearchgate.net Structurally, ArgTX-636 shares a remarkable identity with JSTX-3. mdpi.com Both toxins feature an aromatic head group linked via an asparagine residue to a polyamine chain. This structural conservation underscores a similar evolutionary solution for targeting glutamate receptors in their respective prey.

Philanthotoxins: In contrast, philanthotoxins, such as PhTX-433 from the Egyptian digger wasp (Philanthus triangulum), show both similarities and key differences. nih.gov Like JSTX, PhTX-433 has an aromatic head and a polyamine tail and functions as a channel blocker. columbia.edu However, its target profile is broader. While JSTX and Argiopines primarily and potently inhibit iGluRs, philanthotoxins are known to block both iGluRs and nicotinic acetylcholine (B1216132) receptors (nAChRs). mdpi.comnih.gov This dual-target capability suggests a different evolutionary pressure, possibly related to the wasp's diverse insect prey, where nAChRs are crucial for neurotransmission.

The polyamine chain is a critical determinant of function and selectivity. All these toxins act as open-channel blockers, with the positively charged polyamine tail entering and plugging the ion channel pore of the receptor. columbia.eduresearchgate.net The length and composition of this chain, along with the nature of the aromatic "head," dictate the toxin's affinity and selectivity for different receptor subtypes. mdpi.com

| Toxin Class | Example | Source Organism | Structural Components | Primary Molecular Target(s) |

|---|---|---|---|---|

| Joro Spider Toxins | JSTX-3 | Trichonephila clavata (Spider) | Aromatic Head + Asparagine Linker + Polyamine Chain | Ionotropic Glutamate Receptors (AMPA, NMDA, Kainate). mdpi.comscispace.com |

| Argiopines | Argiotoxin-636 | Argiope lobata (Spider) | Aromatic Head + Asparagine Linker + Polyamine Chain | Ionotropic Glutamate Receptors. mdpi.comresearchgate.net |

| Philanthotoxins | PhTX-433 | Philanthus triangulum (Wasp) | Aromatic Head + Tyrosine Linker + Polyamine Chain | iGluRs and Nicotinic Acetylcholine Receptors (nAChRs). mdpi.comnih.gov |

Evolutionary Trajectories of JSTX Diversification and Target Specificity

The diversity of JSTX and related acylpolyamines is not random but rather the product of an efficient evolutionary strategy. Research suggests that these toxins are synthesized via a "natural combinatorial chemistry" approach, where a limited set of chemical building blocks are combined in various ways to generate a large library of distinct toxins. scispace.comresearchgate.net This modular system, consisting of an aromatic head, a linker amino acid, a polyamine backbone, and an optional tail, allows for rapid diversification. researchgate.net

The evolutionary trajectory appears to have favored the generation of multiple, slightly different toxins within the venom of a single spider species. This diversification likely serves as an adaptation to a varied diet, allowing the spider to effectively paralyze a wider range of prey insects whose receptor subtypes may differ. The evolutionary pressure is to create toxins that can effectively antagonize the specific ion channels of their prey.

This diversification directly impacts target specificity. Minor modifications to the toxin's structure can lead to significant shifts in potency and selectivity for different iGluR subtypes. For example, studies on synthetic analogues of JSTX-3 and NPTX toxins have shown that altering the aromatic head group or the polyamine chain can enhance selectivity for AMPA receptors over NMDA receptors. mdpi.comnih.gov One study that synthesized two dozen analogues found that systematic variations provided new pharmacological tools with exquisite selectivity and potency for AMPA receptors compared to the natural toxins. nih.gov

This process exemplifies an evolutionary arms race. As prey species evolve resistance or variations in their receptor structures, the predator's venom must also evolve to maintain its efficacy. The combinatorial system of toxin synthesis provides a powerful and flexible platform for this evolutionary innovation, allowing for the rapid "tuning" of venom components to maintain their paralytic efficiency against a shifting array of prey targets. The result is a venom cocktail rich in structurally related but functionally distinct toxins, each optimized for slightly different molecular targets.

Future Directions and Research Challenges in Joro Spider Toxin Studies

Advancing Understanding of JSTX Pharmacokinetics and Comprehensive Safety Profiles

A critical area for future investigation is the detailed characterization of the pharmacokinetics of JSTX, encompassing its absorption, distribution, metabolism, and excretion (ADME). Currently, there is a need for more in-depth studies to fully understand how JSTX is processed by the body. nih.gov This includes its ability to cross biological barriers, most notably the blood-brain barrier (BBB), which is crucial for its action on central nervous system (CNS) targets. researchgate.netgla.ac.uk The inherent properties of peptide-based compounds, such as JSTX, often lead to poor membrane permeability and a limited ability to cross the BBB. nih.govresearchgate.net Some spider venoms have been shown to induce BBB breakdown, a phenomenon that requires careful investigation in the context of JSTX to determine if this is a feature of the toxin itself or a result of the whole venom composition. nih.gov

Establishing a comprehensive safety profile is another paramount challenge. While JSTX has shown selectivity for certain glutamate (B1630785) receptors, a thorough toxicological assessment is required to identify any potential off-target effects and to determine a safe therapeutic window. nih.gov Publicly available data indicates that Joro spider toxin is classified as fatal if swallowed, in contact with skin, or if inhaled, highlighting its potent nature. science.gov The potential for immunogenicity, where the body mounts an immune response against the toxin or its metabolites, is a significant concern for peptide-based drugs and must be thoroughly evaluated. researchgate.netnih.gov Strategies to mitigate such immune responses, such as modifying the peptide sequence, may be necessary. conceptlifesciences.com

Overcoming Development Challenges in Translating JSTX into Clinical Applications

The translation of JSTX from a laboratory tool to a clinical therapeutic faces several significant developmental hurdles. One of the primary challenges is the large-scale and cost-effective synthesis of the toxin and its analogs. While solid-phase synthesis has been successfully employed for producing JSTX analogs for research purposes, scaling this up for clinical and commercial quantities presents a considerable challenge. nih.govresearchgate.netjst.go.jpnih.gov

Delivery of the toxin to its target receptors in the CNS is another major obstacle. The low bioavailability and inability of many peptides to cross the BBB are well-documented challenges in drug development. nih.govresearchgate.net To overcome this, innovative formulation strategies are being explored. These include the use of nanodelivery systems, such as liposomes and other nanoparticles, which can encapsulate the toxin to protect it from degradation and facilitate its transport across the BBB. mdpi.comresearchgate.netmdpi.com Conjugating the toxin to molecules that can utilize endogenous transport systems is another promising approach to enhance brain delivery. nih.gov

Furthermore, the inherent instability of peptides in the body due to proteolytic degradation leads to a short plasma half-life, which can limit therapeutic efficacy. nih.govfrontiersin.org Modifications such as the incorporation of unnatural D-amino acids or cyclization of the peptide structure are strategies being investigated to enhance resistance to proteases and improve stability. nih.govresearchgate.net

Innovative Approaches for Discovering and Optimizing Novel JSTX Analogs

The discovery and optimization of novel JSTX analogs with improved therapeutic properties is a key area of ongoing research. Structure-activity relationship (SAR) studies are fundamental to this effort, providing insights into how modifications to the toxin's chemical structure affect its activity and selectivity. science.govnih.govmdpi.com For instance, research has shown that analogs of JSTX-3 can be designed to exhibit greater selectivity and potency for specific subtypes of glutamate receptors, such as AMPA receptors. nih.govmdpi.com

Computational design and virtual screening are powerful tools being increasingly used to accelerate the discovery of new analogs. wordpress.comnih.govkyushu-u.ac.jpresearchgate.net These methods allow for the in-silico evaluation of large libraries of virtual compounds, helping to prioritize candidates for synthesis and experimental testing. acs.orgfigshare.com By modeling the interaction between JSTX analogs and their target receptors, researchers can rationally design modifications to enhance binding affinity and selectivity.

Q & A

Q. Advanced Experimental Design

- Calcium Imaging + Cobalt Uptake: JSTX application during glutamate stimulation isolates CP-AMPAR-mediated calcium influx. Cobalt staining quantifies spatial distribution in neuronal subtypes (e.g., motoneurons vs. astrocytes) .

- Electrophysiology: Voltage-clamp recordings in GluR2-edited (CRISPR-modified) vs. wild-type neurons validate JSTX’s blockade efficacy (e.g., 32% kainate current reduction in unedited motoneurons) .

What experimental models validate JSTX's antagonistic effects on glutamatergic transmission?

Q. Basic Mechanistic Studies

- Crustacean Neuromuscular Junctions: Bath application of 0.1–5 µM JSTX reversibly blocks excitatory junction potentials (EJPs), confirming glutamate receptor inhibition .

- Hippocampal Slices: JSTX (100 nM) suppresses AMPA-induced Src kinase phosphorylation, linking CP-AMPAR activation to downstream signaling in excitotoxicity .

How can JSTX dissect neural vs. myogenic rhythmic activity in cardiac physiology?

Advanced Physiological Analysis

In Ligia exotica hearts, 1–10 µM JSTX silences neurogenic EJPs, unmasking intrinsic myocardial rhythms. Dual extracellular recordings of cardiac ganglion neurons and myocardial contractions reveal independent pacemaker mechanisms, with frequency analysis (e.g., neurogenic: 1.2 Hz vs. myogenic: 0.8 Hz) .

What pharmacological tools complement JSTX in studying CP-AMPAR dynamics?

Q. Comparative Pharmacology

How are conflicting data on JSTX’s efficacy across neuronal subtypes resolved?

Data Contradiction Analysis

Discrepancies arise from variable GluR2 expression (e.g., 63.9% in motoneurons vs. <5% in O-2A progenitors). Strategies include:

- Single-Cell RNA Sequencing: Stratify neurons by GluR subunit ratios.

- Combinatorial Toxins: Co-application with philanthotoxin distinguishes JSTX-sensitive vs. -insensitive currents .

What technical considerations apply to JSTX in vivo pain models?

Q. Advanced Translational Methodology

- Dose Optimization: Intrathecal administration of 5–50 µg JSTX blocks mechanical allodynia in rat burn models without motor impairment.

- Behavioral Assays: Pair with von Frey filaments (mechanical threshold) and Hargreaves test (thermal latency) to localize AMPAR-mediated hyperalgesia .

How does JSTX inform synaptic plasticity mechanisms?

Basic Signaling Pathways

JSTX inhibition during long-term potentiation (LTP) induction reveals CP-AMPAR-dependent calcium influx critical for Src kinase activation (blocked by 100 µM NASPM) and nitric oxide synthase-mediated neurotoxicity .

Key Pharmacological Parameters of JSTX

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.